molecular formula C8H9BrN2O B8356430 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone

Cat. No.: B8356430
M. Wt: 229.07 g/mol
InChI Key: HAEYRCCPJMFJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the ethanone group and a methylaminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone typically involves the bromination of 1-(6-methylaminopyrid-3-yl)ethanone. One common method is the reaction of 1-(6-methylaminopyrid-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(6-methylaminopyrid-3-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(6-methylaminopyrid-3-yl)acetic acid.

Scientific Research Applications

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone is unique due to the presence of the methylamino group, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and biological studies.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H9BrN2O/c1-10-8-3-2-6(5-11-8)7(12)4-9/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

HAEYRCCPJMFJRJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

380 mg (2.53 mmol) of 1-(6-methylaminopyrid-3-yl)ethanone, 416 μl (2.53 mmol) of hydrobromic acid, 130 μl (2.53 mmol) of bromine and 5 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, the precipitate is taken up in water. The solution is basified with saturated NaHCO3 solution. The precipitate formed is filtered off, washed with water and then dried under vacuum. 370 mg of 2-bromo-1-(6-methylaminopyrid-3-yl)ethanone are obtained, the characteristics of which are as follows:
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
416 μL
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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